1-(3,5-Dichloro-4-fluorophenyl)thiourea
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Overview
Description
1-(3,5-Dichloro-4-fluorophenyl)thiourea is a chemical compound with the molecular formula C7H5Cl2FN2S and a molecular weight of 239.1 g/mol It is characterized by the presence of a thiourea group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)thiourea typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
1-(3,5-Dichloro-4-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)thiourea: Similar structure but with one less chlorine atom.
1-(3,5-Dichlorophenyl)thiourea: Lacks the fluorine atom.
1-(4-Fluorophenyl)thiourea: Lacks both chlorine atoms.
Uniqueness
1-(3,5-Dichloro-4-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5Cl2FN2S |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H5Cl2FN2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13) |
InChI Key |
RTTKPDUVACYXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)N |
Origin of Product |
United States |
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